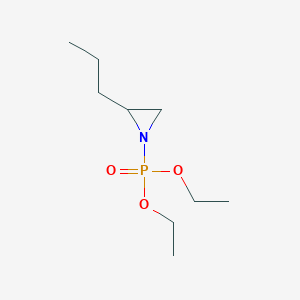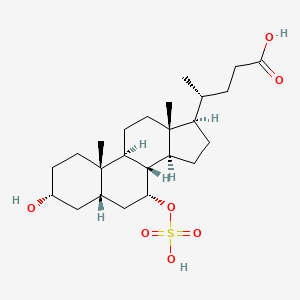![molecular formula C17H23Cl2N3O3 B14616672 1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid CAS No. 58831-41-7](/img/structure/B14616672.png)
1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a dichlorophenyl group and an octyl chain Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with octylamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Dichlorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)octyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential use in antifungal and anticancer therapies.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the dichlorophenyl group can interact with cellular membranes, disrupting their integrity. These interactions can lead to antimicrobial or anticancer effects by inhibiting key biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)propyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)butyl]imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)octyl]imidazole is unique due to its longer octyl chain, which can enhance its lipophilicity and membrane permeability. This can result in improved biological activity compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
58831-41-7 |
|---|---|
Molekularformel |
C17H23Cl2N3O3 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H22Cl2N2.HNO3/c1-2-3-4-5-6-14(12-21-10-9-20-13-21)16-8-7-15(18)11-17(16)19;2-1(3)4/h7-11,13-14H,2-6,12H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
GVLVXDZSMFRALK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)



![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)


![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)



![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)

